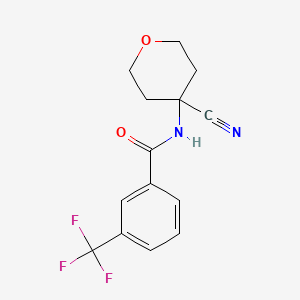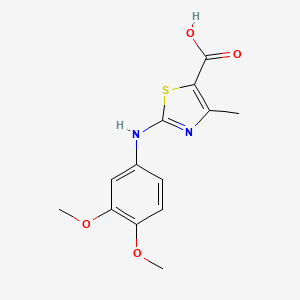
3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Prasath et al. (2015) detailed the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. These compounds, including ones similar to the chemical structure , were synthesized with high yields and characterized by spectroscopic methods and X-ray crystallography. The study also noted their anti-microbial properties, indicating potential applications in developing antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Biological Activities
- Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives to explore their antimicrobial activities. Their study showed that compounds with specific substitutions exhibited potent antimicrobial activity, suggesting the therapeutic potential of such derivatives in treating microbial infections (Ansari & Khan, 2017).
- Sarveswari et al. (2014) investigated a few derivatives of 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones for their antimicrobial and in silico antimalarial activities. The study identified compounds with potent antimalarial activity, highlighting the potential of such chemical structures in antimalarial drug development (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Chemical Properties and Applications
- El-Sonbati et al. (2016) synthesized Schiff base supramolecular complexes involving a similar pyrazoline structure and investigated their geometrical structures, thermal stability, and antimicrobial activity. This study contributes to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (El-Sonbati, Diab, El‐Bindary, Mohamed, Morgan, Abou‐Dobara, & Nozha, 2016).
properties
IUPAC Name |
3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-18-12-14-19(15-13-18)24-16-23(30-31(24)25(32)17-34-2)27-26(20-8-4-3-5-9-20)21-10-6-7-11-22(21)29-28(27)33/h3-15,24H,16-17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBIRMFYARZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)
![2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2679433.png)


![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)
![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)




![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2679448.png)
![methyl 5-((3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2679449.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2679451.png)